molecular formula C23H27NO5 B12515438 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid

Cat. No.: B12515438
M. Wt: 397.5 g/mol
InChI Key: DCNDWHLDBBHDRE-NRFANRHFSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino compound with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified with isopentanol under acidic conditions to form the isopentyloxy ester.

    Purification: The final product is purified using techniques such as column chromatography to ensure the desired compound is obtained in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the Fmoc protection and esterification reactions.

    Automated Systems: Automated systems are employed for the addition of reagents and monitoring of reaction conditions to ensure consistency and efficiency.

    Purification: Industrial purification methods include crystallization and large-scale chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester or amide positions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are employed.

    Substitution: Various nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Hydrolyzed Acid: Hydrolysis of the ester yields the corresponding carboxylic acid.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides, where the Fmoc group protects the amino group during chain elongation.

    Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules for various applications in biology and medicine.

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.

    Material Science: The compound is used in the development of novel materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the Fmoc group can be removed to reveal the free amino group, facilitating further modifications.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopropoxy)propanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid is unique due to its specific isopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex peptides and bioconjugates.

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylbutoxy)propanoic acid

InChI

InChI=1S/C23H27NO5/c1-15(2)11-12-28-14-21(22(25)26)24-23(27)29-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,24,27)(H,25,26)/t21-/m0/s1

InChI Key

DCNDWHLDBBHDRE-NRFANRHFSA-N

Isomeric SMILES

CC(C)CCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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